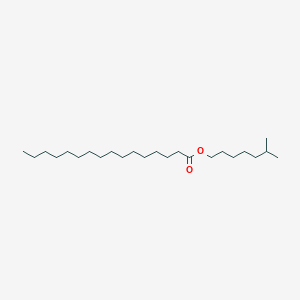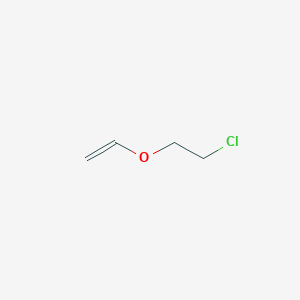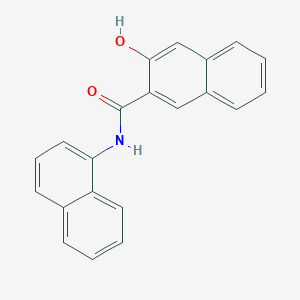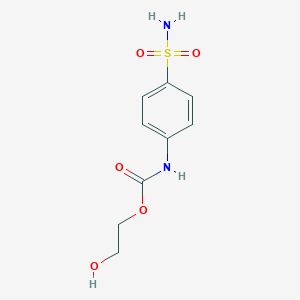
Sulocarbilate
描述
磺卡比拉特: 是一种化学化合物,其分子式为 C9H12N2O5S 它以其在化学、生物学和医学等各个科学领域的应用而闻名。
准备方法
合成路线和反应条件: 磺卡比拉特的制备涉及多种合成路线。一种常见的方法包括在受控条件下,将特定的胺与羧酸进行反应。反应通常需要催化剂,并在高温下进行,以确保完全转化。
工业生产方法: 在工业环境中,磺卡比拉特是在大型反应器中生产的,反应条件受到严格监控。该过程涉及使用高纯度试剂和先进技术,以确保最终产品的稳定性和质量。
化学反应分析
反应类型: 磺卡比拉特会发生各种化学反应,包括:
氧化: 磺卡比拉特可以使用强氧化剂氧化,从而形成亚砜或砜。
还原: 该化合物可以被还原以形成不同的衍生物,具体取决于所使用的还原剂。
取代: 磺卡比拉特可以参与取代反应,其中一个官能团被另一个官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。
主要形成的产物:
科学研究应用
磺卡比拉特因其在以下方面的应用而被广泛研究:
化学: 用作有机合成中的试剂,以及更复杂分子的构建块。
生物学: 研究其作为酶抑制剂的潜力及其对各种生物途径的影响。
医学: 研究其在治疗某些疾病中的治疗潜力,包括其作为碳酸酐酶抑制剂的作用.
工业: 用于生产具有特定性能的专用化学品和材料。
作用机制
磺卡比拉特的作用机制涉及其与特定分子靶标的相互作用。例如,作为碳酸酐酶抑制剂,磺卡比拉特与酶的活性位点结合,阻止其催化二氧化碳转化为碳酸氢根 。这种抑制会影响各种生理过程,并具有治疗意义。
相似化合物的比较
磺卡比拉特可以与其他碳酸酐酶抑制剂进行比较,例如乙酰唑胺和甲唑胺。尽管这些化合物具有相似的作用机制,但磺卡比拉特的化学结构及其特异性结合特性是独特的。这种独特之处使其成为研究和潜在治疗应用的宝贵化合物。
类似化合物:
- 乙酰唑胺
- 甲唑胺
- 多佐胺
属性
IUPAC Name |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXMTGXWCGEIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153100 | |
| Record name | Sulocarbilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-64-2 | |
| Record name | Carbamic acid, N-[4-(aminosulfonyl)phenyl]-, 2-hydroxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulocarbilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulocarbilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOCARBILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ26183XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main clinical application of Sulocarbilate highlighted in the provided research?
A1: The provided research focuses on the clinical application of this compound as an orally active carbonic anhydrase inhibitor for the treatment of glaucoma. [, ] One study directly compared its efficacy to other drugs like dichlorphenamide, chlorothiazide, and acetazolamide in controlling glaucoma. []
Q2: Are there any other therapeutic uses of this compound suggested by the research?
A2: While the provided research primarily focuses on glaucoma treatment, one study mentions this compound's diuretic properties. [] This suggests its potential use as an orally active diuretic agent, although further research is needed to explore this application in detail.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


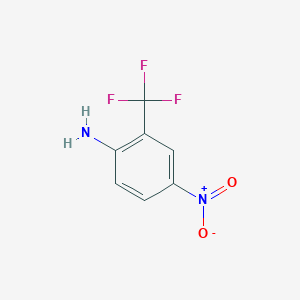
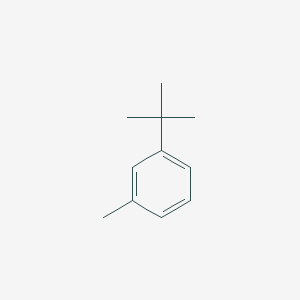
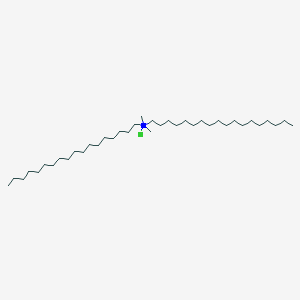
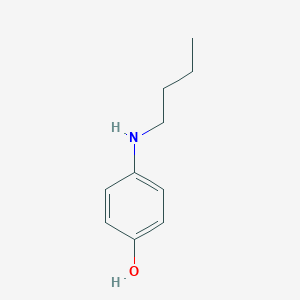
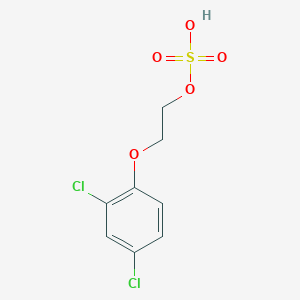
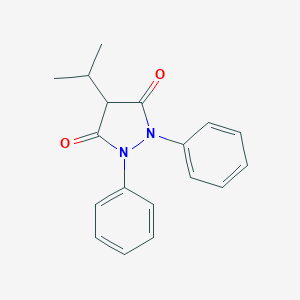
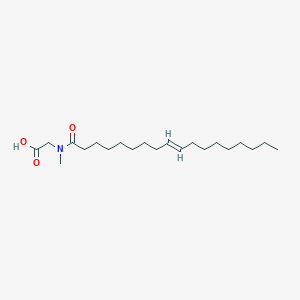
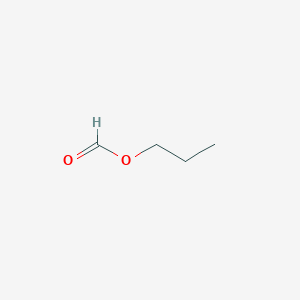
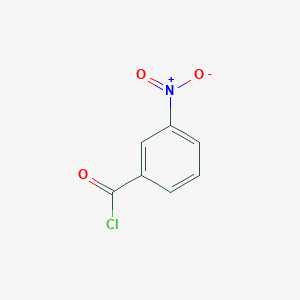
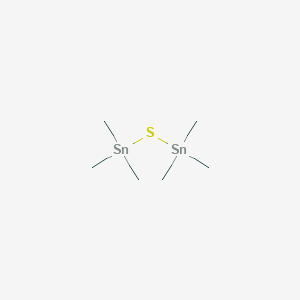
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
